![molecular formula C8H9IN2 B2466081 (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-10-4](/img/structure/B2466081.png)
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, otherwise known as IMPDH, is an organic compound belonging to the family of pyrrolo[2,3-b]pyridines. It is a key enzyme in the de novo synthesis of guanosine triphosphate (GTP), a molecule that is essential for the growth and replication of cells. IMPDH is a target for the development of drugs for the treatment of several diseases, including cancer, viral infections, and autoimmune diseases.
Scientific Research Applications
Other Applications
Researchers continue to explore novel applications. Some studies hint at its potential in treating tuberculosis, cardiovascular diseases, and neurological disorders. Stay tuned for exciting developments!
Remember, science is an ongoing journey, and “(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” might surprise us with even more applications in the future. 🌟
Mechanism of Action
Target of Action
Pyrrolo[2,3-b]pyridine derivatives have been shown to possess several important biological activities . For instance, vemurafenib, a B-Raf enzyme inhibitor for the treatment of melanoma, is a pyrrolo[2,3-b]pyridine-derived drug . Another compound, ceralasertib, is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .
Mode of Action
For example, in endothelial cells and smooth muscle cells, nicotine induced tissue factor expression mediated by NF-κB .
Biochemical Pathways
For instance, some pyrrolo[2,3-b]pyridine derivatives have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The pharmacokinetics of pyrrolo[2,3-b]pyridine derivatives are an active area of research .
Result of Action
Pyrrolo[2,3-b]pyridine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The reaction of pyrrolo[2,3-b]pyridine derivatives proceeds under neutral conditions .
properties
IUPAC Name |
(2R)-4-iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZNWHQHIHSTI-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CN=C2N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
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